molecular formula C9H4BrF2NO2S B2537772 Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate CAS No. 2309469-67-6

Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2537772
CAS No.: 2309469-67-6
M. Wt: 308.1
InChI Key: LEMPORZVEALIID-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate is an organic compound that belongs to the benzothiazole family This compound is characterized by the presence of bromine, fluorine, and a carboxylate ester group attached to a benzothiazole ring

Scientific Research Applications

Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable benzothiazole precursor, followed by the introduction of fluorine atoms through halogen exchange reactions. The final step involves esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of solvents like dichloromethane and methanol, along with catalysts such as trimethylsilyl diazomethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the benzothiazole ring.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acids and Bases: For ester hydrolysis, acids like hydrochloric acid or bases like sodium hydroxide are used.

Major Products Formed

The major products formed from these reactions include substituted benzothiazoles, sulfoxides, sulfones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate
  • Methyl 2-chloro-4,5-difluoro-1,3-benzothiazole-6-carboxylate
  • Methyl 2-bromo-4,5-dichloro-1,3-benzothiazole-6-carboxylate

Uniqueness

Methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and stability, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for specific research and industrial applications .

Properties

IUPAC Name

methyl 2-bromo-4,5-difluoro-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2S/c1-15-8(14)3-2-4-7(6(12)5(3)11)13-9(10)16-4/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMPORZVEALIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1F)F)N=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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